molecular formula C14H19NO6 B14003292 2-Acetamido-3-(3,4,5-trimethoxyphenyl)propanoic acid CAS No. 18111-20-1

2-Acetamido-3-(3,4,5-trimethoxyphenyl)propanoic acid

Cat. No.: B14003292
CAS No.: 18111-20-1
M. Wt: 297.30 g/mol
InChI Key: CLKLJJWOJMKFII-UHFFFAOYSA-N
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Description

2-Acetamido-3-(3,4,5-trimethoxyphenyl)propanoic acid is an organic compound with the molecular formula C13H19NO6. It is a derivative of phenylpropanoic acid and features a trimethoxyphenyl group, which is known for its diverse biological activities. This compound is found in various herbs and spices, including Piper longum (long pepper) and Piper retrofractum (Javanese long pepper) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetamido-3-(3,4,5-trimethoxyphenyl)propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 3,4,5-trimethoxybenzaldehyde.

    Formation of Intermediate: The benzaldehyde is subjected to a condensation reaction with malonic acid in the presence of a base to form 3,4,5-trimethoxycinnamic acid.

    Reduction: The cinnamic acid is then reduced to 3,4,5-trimethoxyphenylpropanoic acid using a suitable reducing agent such as hydrogen in the presence of a palladium catalyst.

    Acetylation: The final step involves the acetylation of the amino group to form this compound.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 2-Acetamido-3-(3,4,5-trimethoxyphenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The trimethoxyphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products:

Scientific Research Applications

2-Acetamido-3-(3,4,5-trimethoxyphenyl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for various biologically active compounds.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-cancer and anti-microbial activities.

    Industry: It is used in the synthesis of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Acetamido-3-(3,4,5-trimethoxyphenyl)propanoic acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

    3-(3,4,5-Trimethoxyphenyl)propanoic acid: A closely related compound with similar biological activities.

    3,4,5-Trimethoxybenzenepropanoic acid: Another derivative with comparable properties.

Uniqueness: 2-Acetamido-3-(3,4,5-trimethoxyphenyl)propanoic acid is unique due to its acetylamino group, which enhances its biological activity and specificity compared to other similar compounds .

Properties

CAS No.

18111-20-1

Molecular Formula

C14H19NO6

Molecular Weight

297.30 g/mol

IUPAC Name

2-acetamido-3-(3,4,5-trimethoxyphenyl)propanoic acid

InChI

InChI=1S/C14H19NO6/c1-8(16)15-10(14(17)18)5-9-6-11(19-2)13(21-4)12(7-9)20-3/h6-7,10H,5H2,1-4H3,(H,15,16)(H,17,18)

InChI Key

CLKLJJWOJMKFII-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(CC1=CC(=C(C(=C1)OC)OC)OC)C(=O)O

Origin of Product

United States

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